2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-30-20-12-27(17(11-19(20)28)14-31-18-5-3-2-4-6-18)13-21(29)26-16-9-7-15(8-10-16)22(23,24)25/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIAZXBGJABWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide , with the CAS number 941958-71-0, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.5 g/mol. Its structure features a pyridine ring substituted with methoxy and phenylthio groups, as well as a trifluoromethylphenyl acetamide moiety. The presence of these functional groups is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : This can be achieved through condensation reactions involving aldehydes and amines.
- Introduction of Functional Groups : Methoxylation and oxidation are performed to introduce the methoxy and oxo groups into the pyridine ring.
- Substitution Reactions : The phenylthio-methyl group is introduced via nucleophilic substitution reactions with thiols .
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial activity. The compound has been studied for its potential to inhibit various bacterial strains, although specific data on its efficacy compared to established antimicrobial agents is limited.
Anticancer Activity
Compounds containing pyridine rings have shown promise in anticancer research. Preliminary studies suggest that 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide may inhibit cancer cell proliferation through apoptosis induction pathways, although detailed mechanistic studies are still needed .
Neuropharmacological Effects
There is emerging evidence that similar compounds exhibit anticonvulsant properties. A related study on N-phenyl derivatives demonstrated that modifications to the anilide moiety significantly influenced anticonvulsant activity in animal models . While direct studies on this compound are scarce, its structural analogs suggest potential neuroprotective effects.
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyridine derivatives:
- Anticancer Studies : In vitro assays have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.
- Antimicrobial Studies : Comparative analyses with known antimicrobial agents revealed that some pyridine derivatives could inhibit bacterial growth effectively, although specific IC50 values for this compound remain to be determined.
- Neuropharmacological Evaluations : Research on related compounds indicated varying degrees of anticonvulsant activity, suggesting a need for further exploration into this compound's potential neuropharmacological applications .
The precise mechanism of action for 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide remains under investigation. However, it is hypothesized that its biological effects may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to cell survival and apoptosis.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest that it can act as an inhibitor of specific cancer-related pathways. The mechanism of action likely involves interaction with various molecular targets, such as enzymes or receptors involved in tumor growth and proliferation.
- Cytotoxicity Studies : In vitro studies have shown that similar compounds derived from pyridine scaffolds demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) and exhibited IC₅₀ values indicating potent activity against these cells while showing lower toxicity towards normal cells .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound could effectively inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes and cancer progression. Such findings warrant further exploration into its structure-activity relationship for enhanced efficacy .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. The presence of the pyridine ring and the methoxy group may facilitate interactions with inflammatory mediators, indicating that it could be beneficial in treating conditions characterized by excessive inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Pd-catalyzed C-N cross-coupling reactions , which are effective for forming the indole moiety integral to its structure.
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Potential Applications in Drug Development
Given its promising biological activities, this compound presents several potential applications in drug development:
- Targeted Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing targeted therapies aimed at specific cancer types.
- Anti-inflammatory Drugs : Its potential to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
- Pharmacological Studies : Ongoing research into its pharmacokinetics and metabolism will provide insights into its suitability for clinical applications.
Case Study 1: Anticancer Activity
A study evaluated a series of pyridine derivatives, including compounds structurally related to 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, demonstrating significant cytotoxicity against multiple cancer cell lines with low toxicity toward normal cells .
Case Study 2: Inhibition of Enzymatic Activity
Molecular docking studies indicated that this compound could effectively inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase. This suggests a mechanism through which it could exert both anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core structural motifs with several derivatives reported in the evidence:
Key Observations :
- Electron-Withdrawing Groups : The 4-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects compared to the acetylphenyl group in , which could influence solubility and metabolic stability.
Physicochemical Properties
Data from analogs suggest trends:
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis of this compound involves multi-step organic reactions, including:
- Condensation reactions to form the pyridinone core (4-oxo-pyridine derivative) under reflux conditions (e.g., using ethanol or DMF as solvents at 80–100°C) .
- Thioether linkage formation via nucleophilic substitution between a phenylthiol group and a methyl halide intermediate, requiring base catalysis (e.g., K₂CO₃) and inert atmospheres to prevent oxidation .
- Acetamide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) to conjugate the pyridinone moiety to the 4-(trifluoromethyl)phenyl group .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity .
Q. How can structural integrity and purity be confirmed post-synthesis?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions (e.g., methoxy at C5, phenylthio at C2) and trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₂H₁₉F₃N₂O₃S, exact mass 472.10 g/mol) .
- HPLC-DAD with reverse-phase C18 columns to assess purity (>98%) and detect byproducts .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
- Solubility and stability tests in PBS and simulated biological fluids (e.g., pH 7.4, 37°C) to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Modify substituents : Replace the trifluoromethyl group with cyano or nitro groups to enhance target binding affinity .
- Vary the thioether linker : Substitute phenylthio with alkylthio or heteroarylthio groups to improve metabolic stability .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
Q. How to resolve contradictions between in vitro activity and in vivo efficacy?
- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption barriers .
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .
Q. What strategies address synthetic challenges in scaling up production?
- Regioselectivity control : Optimize catalysts (e.g., Pd/Cu for cross-coupling) to minimize isomer formation during pyridinone synthesis .
- Green chemistry approaches : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
- Flow chemistry : Implement continuous flow reactors for high-yield thioether formation and reduced purification steps .
Methodological Challenges and Solutions
Q. How to validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to covalently crosslink the compound to its target protein .
Q. What analytical techniques resolve stereochemical uncertainties?
- Chiral HPLC with amylose-based columns to separate enantiomers and assign configurations .
- X-ray crystallography : Co-crystallize the compound with its target protein to determine binding geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
